N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide
Overview
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: is an organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a mercapto group (-SH) and a butyramide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with butyric acid or its derivatives. One common method involves the acylation of 5-mercapto-1,3,4-thiadiazole with butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of appropriate catalysts.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor .
Medicine:
- Explored for its anticancer activity.
- Potential use in the treatment of inflammatory diseases .
Industry:
- Utilized in the development of agrochemicals.
- Applied in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors to modulate their activity .
Pathways Involved:
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
2-amino-5-mercapto-1,3,4-thiadiazole: Contains an amino group instead of a butyramide group.
Uniqueness:
- The presence of the butyramide group in N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide imparts unique chemical and biological properties.
- Enhanced stability and solubility compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-2-3-4(10)7-5-8-9-6(11)12-5/h2-3H2,1H3,(H,9,11)(H,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBZNXDOIXRMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NNC(=S)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401609 | |
Record name | F0326-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62314-84-5 | |
Record name | F0326-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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